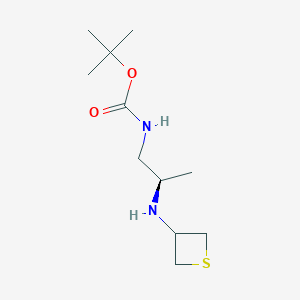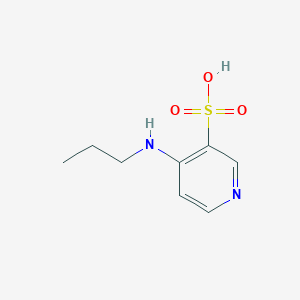
4-(Propylamino)pyridine-3-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Propylamino)pyridine-3-sulfonic acid is an organic compound with the molecular formula C8H12N2O3S It is a derivative of pyridine, featuring a propylamino group at the 4-position and a sulfonic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-(Propylamino)pyridine-3-sulfonic acid typically involves the sulfonation of pyridine derivatives. One common method is the oxidation of 3-chloropyridine to 3-chloropyridine N-oxide, followed by the replacement of the chlorine atom with a sulfo group. This is then reduced to pyridine-3-sulfonic acid . The propylamino group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of pyridine-3-sulfonic acids often involves the use of concentrated sulfuric acid at high temperatures (300-350°C) to achieve sulfonation . The process can be optimized to ensure high yields and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-(Propylamino)pyridine-3-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonyl chlorides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The propylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sulfur trioxide.
Reduction: Reducing agents such as Raney nickel in alkaline solutions are often used.
Substitution: Nucleophilic reagents like amines and alcohols can be used under mild conditions.
Major Products:
Oxidation: Formation of sulfonyl chlorides.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-(Propylamino)pyridine-3-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Propylamino)pyridine-3-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong hydrogen bonds, while the propylamino group can participate in nucleophilic attacks. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Pyridine-3-sulfonic acid: Lacks the propylamino group, making it less versatile in certain reactions.
4-Aminopyridine-3-sulfonic acid: Similar structure but with an amino group instead of a propylamino group.
3-Sulfonylpyridine derivatives: Various derivatives with different substituents at the 4-position.
Uniqueness: 4-(Propylamino)pyridine-3-sulfonic acid is unique due to the presence of both a propylamino group and a sulfonic acid group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for diverse applications in research and industry .
Properties
Molecular Formula |
C8H12N2O3S |
|---|---|
Molecular Weight |
216.26 g/mol |
IUPAC Name |
4-(propylamino)pyridine-3-sulfonic acid |
InChI |
InChI=1S/C8H12N2O3S/c1-2-4-10-7-3-5-9-6-8(7)14(11,12)13/h3,5-6H,2,4H2,1H3,(H,9,10)(H,11,12,13) |
InChI Key |
ULBYHRQTBCGYAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(C=NC=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


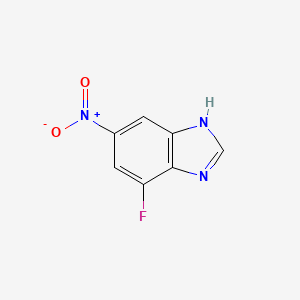
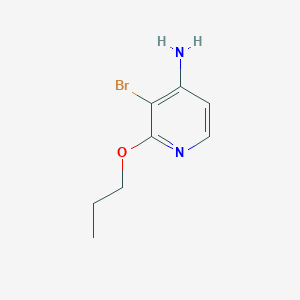
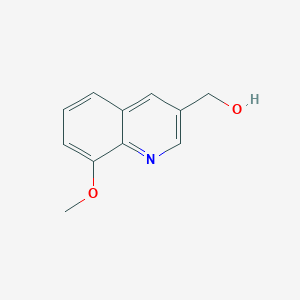
![Pyrazolo[1,5-b]pyridazin-3-ylmethanamine](/img/structure/B13023874.png)
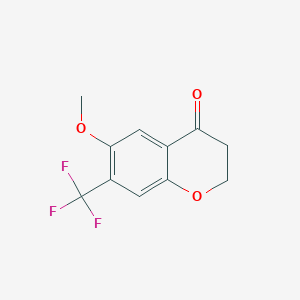

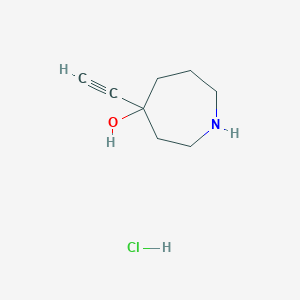
![Lithiumfuro[2,3-b]pyridine-5-carboxylate](/img/structure/B13023904.png)
![N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide](/img/structure/B13023906.png)
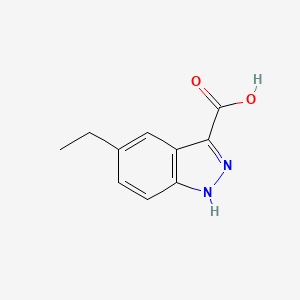
![Methyl (1S,5S,6R)-rel-2-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13023917.png)
